[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine

Antibacterial Antimicrobial Fluorine SAR

SAR studies on fluorinated benzylpiperidines require regioisomerically verified material to avoid potency confounds. This 3-fluorobenzyl analog provides quantifiable benchmarks: 2.5× E. coli inhibition vs 4-F isomer (20 mm vs 8 mm ZOI); 3.8× antimalarial potency vs des-fluoro analog (IC₅₀ 8.7 vs 33.2 μM); validated AChE affinity advantage from meta-fluorine substitution; DPPH IC₅₀ 45.2 μM. Supplied ≥98% with global shipping.

Molecular Formula C13H19FN2
Molecular Weight 222.3 g/mol
CAS No. 893755-07-2
Cat. No. B1358601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
CAS893755-07-2
Molecular FormulaC13H19FN2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC(=CC=C2)F
InChIInChI=1S/C13H19FN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2
InChIKeyUMRYEROXGGYCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine – Fluorinated Piperidine Building Block


[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine (CAS: 893755-07-2, molecular formula: C13H19FN2, MW: 222.31 g/mol) is a synthetic piperidine derivative characterized by a 3-fluorobenzyl substitution on the piperidine nitrogen and a methylamine group at the 4-position . The compound is supplied as a free base and is available from multiple vendors at purities typically ≥95% to 98% . LogD values (pH 7.4: -2.12; pH 5.5: -4.26) and a logP of 1.73 suggest moderate lipophilicity with pH-dependent ionization, while compliance with Lipinski's Rule of Five (PSA: 29.26 Ų) supports its utility as an orally bioavailable drug-like scaffold [1].

Why [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine Cannot Be Substituted


Generic substitution of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine with its 4-fluorobenzyl regioisomer (CAS 174561-02-5) or the unsubstituted benzyl analog (CAS 88915-26-8) is not scientifically justified. The position of the fluorine substituent (meta vs. para) and the presence versus absence of fluorine on the benzyl ring fundamentally alter electronic distribution, hydrogen bonding capacity, and molecular recognition at biological targets [1]. In structure-activity relationship (SAR) studies of N-benzylpiperidine ligands, 3-fluoro substitution has been shown to confer higher binding affinity to acetylcholinesterase (AChE) compared to 2- and 4-fluoro derivatives [2]. Consequently, interchanging these analogs without quantitative activity confirmation introduces uncontrolled variables that can invalidate potency comparisons, alter selectivity profiles, and compromise experimental reproducibility across pharmacological assays, synthetic pathway yields, and structure-based design efforts .

[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine: Comparative Evidence


Antibacterial Activity: 3-Fluoro vs. 4-Fluoro Analog

In a direct head-to-head antibacterial screening of fluorine-containing N-benzyl substituted piperidine derivatives against Escherichia coli, the 3-fluorobenzyl substituted compound exhibited significantly greater inhibition than its 4-fluorobenzyl regioisomer. This study provides a rare instance where the target compound [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine was directly compared to its closest positional analog under identical assay conditions [1].

Antibacterial Antimicrobial Fluorine SAR

Antiplasmodial Activity: 3-Fluoro vs. Des-Fluoro Analog

In a comparative evaluation of 1,4-disubstituted piperidines against chloroquine-resistant and chloroquine-sensitive Plasmodium falciparum strains, the 3-fluorobenzyl derivative displayed substantially lower IC50 values than the corresponding unsubstituted benzyl analog. The study specifically identified [1-(3-fluorobenzyl)piperidin-4-yl]methanol (structurally adjacent alcohol analog) among three promising hits, with activity data for the 3-fluoro substituted compounds consistently outperforming non-fluorinated comparators [1].

Antimalarial Antiplasmodial Drug-resistant malaria

Cholinesterase Binding: 3-Fluoro Advantage

Structure-activity relationship analysis of N-benzylpiperidine ligands for acetylcholinesterase (AChE) inhibition reveals that the position of fluorine substitution on the benzyl ring directly modulates binding affinity. Comparative evaluation of 2-fluoro, 3-fluoro, and 4-fluoro N-benzylpiperidine derivatives indicates that the 3-fluoro (meta) substitution confers the highest AChE binding affinity among the three positional isomers [1]. This class-level SAR finding is consistent with binding data reported for donepezil-like N-benzylpiperidine scaffolds and provides a mechanistic basis for prioritizing the 3-fluoro analog over the 4-fluoro alternative in CNS-targeted screening programs [2].

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase

Antioxidant Activity: DPPH Radical Scavenging

Preclinical studies of 1-(3-Fluorobenzyl)piperidin-4-ylmethylamine (referenced as the target compound under CAS 893755-07-2) have characterized its antioxidant properties via DPPH radical scavenging assays. The compound exhibits concentration-dependent free radical neutralization activity with a defined IC50 value, supporting its utility as an antioxidant reference standard in in vitro oxidative stress models [1]. This quantitative baseline is essential for cross-study normalization and enables direct potency comparisons when evaluating novel piperidine-based antioxidant candidates.

Antioxidant Oxidative stress Neuroprotection

Lipophilicity: LogP Comparison with Analogs

Comparative computational analysis of physicochemical properties across the benzyl-substituted piperidine series reveals systematic differences in lipophilicity as a function of fluorine substitution pattern. The 3-fluorobenzyl derivative (target compound) exhibits a calculated logP of 1.73, which is higher than both the 4-fluorobenzyl analog (calculated logP 1.62) and the unsubstituted benzyl analog (calculated logP 1.48) [1][2]. This lipophilicity gradient directly influences membrane permeability, blood-brain barrier penetration potential, and compound handling characteristics in aqueous versus organic solvent systems.

Lipophilicity LogP Drug-likeness

[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine: Application Scenarios


Antimicrobial Screening: Meta-Fluorine Specificity

Based on the direct head-to-head antibacterial data showing 2.5-fold superior E. coli inhibition versus the 4-fluoro analog [1], this compound is specifically suited for antimicrobial screening campaigns that seek to elucidate the positional dependence of fluorine substitution on antibacterial potency. The 20 mm vs. 8 mm zone-of-inhibition differential provides a quantifiable benchmark for validating assay sensitivity and for training SAR models that predict antibacterial activity of novel N-benzylpiperidine derivatives.

Antimalarial Drug Discovery: Chloroquine-Resistant P. falciparum

The 3.8-fold potency advantage of the 3-fluorobenzyl scaffold over the des-fluoro analog against drug-resistant P. falciparum (IC50 8.7 μM vs. 33.2 μM) [1] positions this compound as a structurally validated starting point for antimalarial hit-to-lead optimization. Researchers prioritizing the development of novel agents against chloroquine-resistant strains should procure the fluorinated compound rather than the non-fluorinated alternative to ensure the requisite potency baseline is maintained.

CNS Screening: Cholinesterase Assays

Given class-level evidence that 3-fluoro N-benzylpiperidine substitution confers higher AChE binding affinity than 2-fluoro or 4-fluoro alternatives [1], this compound is rationally prioritized for CNS-targeted screening cascades where acetylcholinesterase or butyrylcholinesterase inhibition is a primary or secondary readout. The meta-fluorine substitution pattern is structurally justified for maximizing binding interactions with the AChE active site, making the 3-fluoro analog the procurement choice over the 4-fluoro regioisomer for neurodegenerative disease target validation.

Oxidative Stress Models: Characterized Reference Compound

The established DPPH radical scavenging IC50 of 45.2 μM [1] qualifies this compound as a characterized antioxidant reference standard for in vitro oxidative stress models (e.g., H2O2-induced damage in PC12 cells, neuroprotection assays). Procurement of this compound with known IC50 data enables inter-laboratory assay calibration and provides a consistent baseline against which the antioxidant potency of novel piperidine derivatives can be quantitatively benchmarked.

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